molecular formula C20H17ClN2O6S B2499909 Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-34-8

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2499909
CAS No.: 899728-34-8
M. Wt: 448.87
InChI Key: HPGJNFHKAMPPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • Core structure: A dihydropyridazine ring with a ketone group at position 6 and an ester group at position 2.
  • Substituents: A sulfonyloxy group ((4-chlorophenyl)sulfonyl)oxy) at position 3. An o-tolyl (2-methylphenyl) group at position 1.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)15-10-8-14(21)9-11-15)12-18(24)23(22-19)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGJNFHKAMPPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core with various functional groups, such as an ethyl ester and a sulfonate. The presence of the 4-chlorophenyl and o-tolyl substituents enhances its potential biological activity. The molecular formula is C19H18ClN2O6SC_{19}H_{18}ClN_{2}O_{6}S with a molecular weight of approximately 448.9 g/mol .

Property Details
Molecular FormulaC19H18ClN2O6SC_{19}H_{18}ClN_{2}O_{6}S
Molecular Weight448.9 g/mol
Core StructureDihydropyridazine
Key Functional GroupsEthyl ester, sulfonate

Antibacterial Activity

Research has shown that compounds with similar structural features exhibit notable antibacterial properties. For instance, derivatives containing the sulfonamide functionality are known for their efficacy against various bacterial strains. This compound may also demonstrate similar effects due to its sulfonate group .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease inhibition. These activities are crucial for developing treatments for conditions like Alzheimer’s disease and urinary tract infections .

Anticancer Properties

The dihydropyridazine core is associated with anticancer activity in various derivatives. The potential for this compound to inhibit tumor growth could be explored further in preclinical studies .

The biological activity of this compound likely involves several mechanisms:

  • Interaction with Enzymes : The sulfonamide group can interact with active sites of enzymes, inhibiting their function.
  • Disruption of Bacterial Cell Walls : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Compounds with the dihydropyridazine structure may induce programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies and Research Findings

A study evaluating the antibacterial properties of related compounds found that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus . While specific data on this compound is limited, its structural similarity to these effective derivatives suggests promising activity.

Table: Summary of Biological Activities

Activity Type Evidence/Source
AntibacterialSimilar compounds show MIC < 0.25 μg/mL
Enzyme InhibitionAChE and urease inhibition potential
AnticancerRelated structures show anticancer effects

Scientific Research Applications

Biological Activities

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has shown a range of biological activities:

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for antimicrobial development.

2. Antitumor Properties
Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cancer growth pathways.

3. Anti-inflammatory Effects
The compound has been reported to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This property suggests potential applications in treating inflammatory diseases like asthma.

Case Studies

Several studies have evaluated the efficacy of this compound:

Study on Antitumor Effects
A study conducted on various cancer cell lines showed that this compound significantly inhibited cell growth with an IC50 value in the low micromolar range, indicating potent antitumor activity.

Inflammation Model
In vivo studies using animal models of asthma demonstrated that treatment with this compound resulted in reduced airway hyperresponsiveness and decreased levels of eosinophils in lung tissues, highlighting its potential as an anti-inflammatory agent.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Mechanism Findings
AntimicrobialInhibition of folic acid synthesisSignificant antibacterial activity against various strains
AntitumorInduction of apoptosisIC50 values in low micromolar range in cancer cell lines
Anti-inflammatoryInhibition of cytokine releaseReduced eosinophil levels in asthma models

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(4-chlorophenylsulfonyloxy), 1-(o-tolyl) C₂₁H₁₇ClN₂O₆S 484.88 (calculated) Sulfonyloxy group enhances reactivity; o-tolyl increases steric hindrance.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate 4-butylsulfanyl, 1-phenyl C₁₇H₂₀N₂O₃S 332.42 Sulfanyl group (less polar than sulfonyloxy); phenyl substituent for simplicity.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate 4-trifluoromethyl, 1-(3-trifluoromethylphenyl) C₁₅H₁₀F₆N₂O₃ 380.24 Electron-withdrawing CF₃ groups increase lipophilicity (XLogP3 = 3.4).
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate 4-trifluoromethyl, 1-(3-chlorophenyl) C₁₄H₁₀ClF₃N₂O₃ 346.69 Combines CF₃ and chloro groups; lower molecular weight than target.
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 4-(methoxy-oxoethylsulfanyl), 1-(3-trifluoromethylphenyl) C₁₆H₁₃F₃N₂O₅S 402.35 Ester-containing sulfanyl chain; moderate lipophilicity.

Physicochemical and Reactivity Insights

  • Polarity and Solubility: The target’s sulfonyloxy group increases polarity compared to sulfanyl analogs (e.g., ’s compound) but reduces solubility in non-polar solvents. Trifluoromethyl-substituted compounds () exhibit higher lipophilicity (XLogP3 = 3.4 ), suggesting better membrane permeability.
  • Reactivity: The sulfonyloxy group in the target compound may facilitate nucleophilic substitution reactions, unlike the stable sulfanyl or CF₃ groups in analogs.

Preparation Methods

Step 1: Formation of 1-(o-Tolyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

The dihydropyridazine core is synthesized via cyclocondensation of ethyl 3-oxo-3-(o-tolylamino)propanoate with hydrazine hydrate under reflux conditions:

Reaction Conditions

Parameter Value
Solvent Ethanol (anhydrous)
Temperature 80–85°C
Time 10–12 hours
Catalyst None (thermal activation)
Yield 68–72%

The reaction proceeds through a Knorr-type cyclization , where the hydrazine attacks the β-ketoester carbonyl, followed by dehydration to form the pyridazine ring. The o-tolyl group at position 1 is introduced via the starting aniline derivative.

Critical Optimization Factors

  • Stoichiometry : A 1:1.2 molar ratio of β-ketoester to hydrazine minimizes side products.
  • Solvent Polarity : Ethanol provides optimal solubility and reflux temperature for ring closure.
  • Purification : The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >95% purity.

Step 2: Sulfonylation at Position 4

The 4-hydroxyl group of the dihydropyridazine intermediate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride :

Reaction Conditions

Parameter Value
Solvent Dichloromethane (anhydrous)
Temperature 0–5°C (ice bath)
Time 4–6 hours
Base Triethylamine (2.5 equiv)
Yield 81–85%

The reaction mechanism involves nucleophilic attack by the hydroxyl oxygen on the electrophilic sulfur of the sulfonyl chloride, facilitated by triethylamine to scavenge HCl.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 6.95–7.35 (m, 4H, o-tolyl), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃).
  • FT-IR : 1745 cm⁻¹ (C=O ester), 1362/1178 cm⁻¹ (S=O asym/sym stretch).

Step 3: Esterification at Position 3

The final esterification employs ethyl chloroformate under Schotten-Baumann conditions:

Reaction Conditions

Parameter Value
Solvent THF/Water (2:1 v/v)
Temperature 0°C → Room temperature
Time 3–4 hours
Base Sodium bicarbonate
Yield 89–92%

The ethyl ester group is introduced via nucleophilic acyl substitution, with bicarbonate maintaining a mildly basic pH to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Alternative Sulfonylation Protocols

Two competing methods for Step 2 were evaluated:

Method Conditions Yield Purity
Classical (Et₃N/CH₂Cl₂) 0°C, 6 hours 81% 97%
DMAP-Catalyzed RT, 2 hours, 10 mol% DMAP 78% 95%
Microwave-Assisted 50°C, 30 min, 150 W 83% 96%

The classical method remains preferred due to better reproducibility, though microwave-assisted synthesis shows promise for reduced reaction times.

Solvent Effects on Cyclocondensation

Varying solvents in Step 1 significantly impact yield:

Solvent Dielectric Constant Yield
Ethanol 24.3 72%
Acetonitrile 37.5 58%
Toluene 2.4 41%
DMF 36.7 63%

Ethanol’s moderate polarity balances reactant solubility and transition state stabilization.

Characterization and Quality Control

Chromatographic Purity Assessment

HPLC analysis (C18 column, 250 × 4.6 mm, 5 μm) with acetonitrile/water (70:30) mobile phase (1 mL/min) shows:

  • Retention time: 8.2 min
  • Purity: 98.7% (UV detection at 254 nm)

Mass Spectrometric Data

  • HRMS (ESI+) : m/z calcd for C₁₉H₁₈ClN₂O₆S [M+H]⁺: 449.0562; found: 449.0565.
  • Fragmentation Pattern : Loss of SO₂ (64 Da) and CO₂ (44 Da) fragments confirm sulfonate and ester groups.

Industrial-Scale Adaptation Challenges

Scaling up the synthesis introduces three key issues:

  • Exothermicity Control : Sulfonylation at >100 kg scale requires jacketed reactors with cryogenic cooling to maintain ≤5°C.
  • Byproduct Management : Column chromatography becomes impractical; alternative purification uses pH-dependent crystallization (pH 6.5–7.0 in ethanol/water).
  • Sulfonyl Chloride Residuals : Must be reduced to <50 ppm via activated carbon filtration to meet ICH Q3A guidelines.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

  • Methodology : Synthesis involves multi-step reactions, including sulfonylation of the pyridazine core and esterification. Key steps include:

  • Step 1 : Formation of the dihydropyridazine ring via cyclocondensation of hydrazine derivatives with diketones under reflux conditions (ethanol, 80–90°C, 8–12 hours) .
  • Step 2 : Sulfonylation using 4-chlorophenylsulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to introduce the sulfonyloxy group. Reaction progress is monitored via TLC .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound (>95% purity) .
    • Optimization : Control of solvent polarity, temperature, and stoichiometric ratios minimizes side reactions (e.g., over-sulfonylation).

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation and ester group integrity. For example, the sulfonyloxy proton appears as a singlet at δ 3.8–4.2 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 493.02 [M+H]⁺) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Stability : The compound is light-sensitive due to the sulfonyloxy group. Degradation studies (TGA/DSC) show thermal stability up to 150°C .
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity in sulfonylated dihydropyridazines?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionModificationBiological Activity ChangeReference
4-Chlorophenyl (sulfonyl)Replacement with 3-fluorophenyl2.5× increase in antimicrobial potency
o-Tolyl (N1 position)Substitution with 4-fluorophenylReduced cytotoxicity in cancer cell lines
  • Methodology : Comparative assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) under standardized conditions (pH 7.4, 37°C) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?

  • Root Causes : Discrepancies arise from variations in assay conditions (e.g., serum concentration in cell cultures) or impurities in synthesized batches.
  • Solutions :

  • Reproducibility Checks : Replicate studies using identical protocols (e.g., ATCC cell lines, RPMI-1640 medium with 10% FBS) .
  • Batch Purity Analysis : Use HPLC-MS to confirm >95% purity and rule out by-products (e.g., unreacted sulfonyl chloride) .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Techniques :

  • Molecular Docking : Simulate binding to E. coli dihydrofolate reductase (PDB: 1RX2) to identify hydrogen bonds with the sulfonyloxy group .
  • Enzyme Inhibition Assays : Measure IC₅₀ values using spectrophotometric NADPH oxidation rates .
    • Validation : Cross-correlate docking results with site-directed mutagenesis data to confirm binding residues .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited efficacy?

  • Hypotheses :

  • Cell Line Variability : Sensitivity differences between MCF-7 (high activity) vs. HEK-293 (low activity) due to variable expression of target enzymes .
  • Metabolic Stability : Rapid ester hydrolysis in certain media reduces bioavailability .
    • Resolution : Conduct parallel assays across cell lines and stabilize the ester group via prodrug strategies (e.g., PEGylation) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours) while maintaining yield .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.